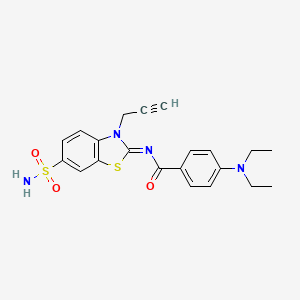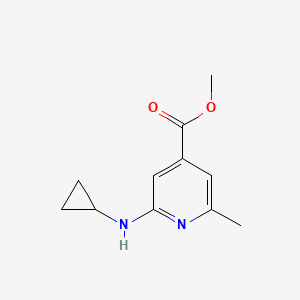
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that have abnormal ribosome biogenesis.
作用机制
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate works by inhibiting the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells have a higher demand for ribosomes than normal cells, and therefore, they are more sensitive to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis, which are mechanisms that cancer cells use to prevent the growth of abnormal cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
实验室实验的优点和局限性
One of the advantages of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate is its selectivity for cancer cells with abnormal ribosome biogenesis. This makes it a promising therapeutic agent for cancer treatment. However, this compound has also been found to have off-target effects on other cellular processes, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate. One area of research is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, there is a need for further studies on the safety and toxicity of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with abnormal ribosome biogenesis. Its mechanism of action involves the inhibition of RNA polymerase I transcription, which leads to a decrease in ribosome production and cancer cell growth. This compound has been found to have several biochemical and physiological effects on cancer cells, including DNA damage, cell cycle arrest, and apoptosis. While there are limitations to its use in certain experimental settings, there are several future directions for research on this compound that can enhance its efficacy in cancer treatment.
合成方法
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to form the cyclopropylamide intermediate. Finally, the intermediate is reacted with methyl iodide to form this compound.
科学研究应用
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that have abnormal ribosome biogenesis, which is a common characteristic of many types of cancer. This compound has been found to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and colon cancer cells.
属性
IUPAC Name |
methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8(11(14)15-2)6-10(12-7)13-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDDRWRMFRVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2955778.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)
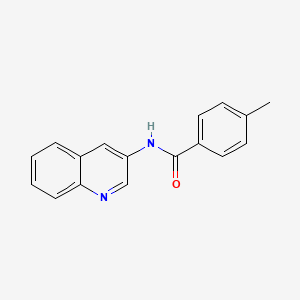
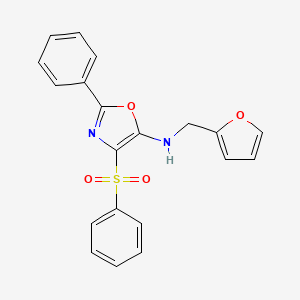
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
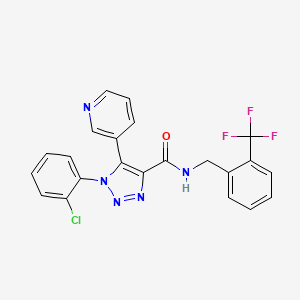
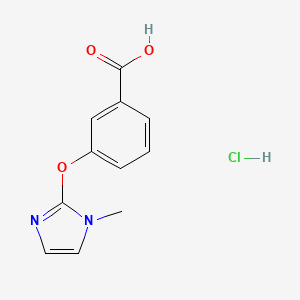
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)
